molecular formula C6H6Cl2N2 B074085 4,6-Dichloro-2-ethylpyrimidine CAS No. 1195-34-2

4,6-Dichloro-2-ethylpyrimidine

Cat. No. B074085
CAS RN: 1195-34-2
M. Wt: 177.03 g/mol
InChI Key: WASNBYRKJXRFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related chloro-substituted pyrimidines involves the cyclization of acetamidine hydrochloride and dimethyl malonate, followed by chlorination with phosphorus oxychloride under optimized conditions. These conditions typically include specific molar ratios of reactants, temperature control, and reaction times designed to maximize yield (Guo Lei-ming, 2012). Similar methods can be adapted for the synthesis of 4,6-dichloro-2-ethylpyrimidine, with the appropriate substitution of starting materials to introduce the ethyl group at the 2-position.

Molecular Structure Analysis

X-ray diffraction studies provide insights into the molecular structures of related chloro-substituted pyrimidines, revealing details about bond lengths, bond angles, and overall molecular geometry. For instance, trans-dichloro substituted pyrimidine complexes have been examined to understand the impacts of substitution on the pyrimidine ring's structure and its coordination behavior in complexes (R. Cini, A. Cavaglioni, E. Tiezzi, 1999).

Scientific Research Applications

  • Synthesis of Anticancer Drugs : It's used as an intermediate in the synthesis of the anticancer drug dasatinib. The synthesis process involves cyclization and chlorination with phosphorus oxychloride (Guo Lei-ming, 2012).

  • Pharmaceutical and Explosive Industries : It serves as a precursor in the preparation of high explosives and medicinal products. The synthesis involves condensation and acidification processes, with a focus on developing economical production methods (R. Patil, P. Jadhav, S. Radhakrishnan, T. Soman, 2008).

  • Solid-Phase Synthesis of Olomoucine : It's used as a building block in the synthesis of olomoucine, applicable to the regiocontrolled synthesis of highly substituted purines and related scaffolds (L. Hammarström, D. B. Smith, F. Talamas, S. Labadie, N. Krauss, 2002).

  • Antimalarial Drug Development : It's involved in the modification of pyrimethamine, a drug used in antimalarial chemotherapy. The focus is on creating analogs with altered therapeutic ratios (Ress Rw, C. Sy, Winkley Mw, Russell-Tutty Rb, 1976).

  • Inhibitory Effects on Nitric Oxide Production : 4,6-Dichloro-2-ethylpyrimidine derivatives have been shown to inhibit immune-activated nitric oxide production, indicating potential anti-inflammatory applications (P. Jansa, A. Holý, M. Dračínský, V. Kolman, Z. Janeba, P. Kostecká, E. Kmoníčková, Z. Zídek, 2014).

  • Self-Assembly in Nonpolar Solvents : It exhibits strong association through hydrogen bonding in nonpolar solvents, which is significant for understanding the structural behavior of these compounds (M. Rospenk, A. Koll, 2007).

  • Synthesis of Moconidine Intermediate : It's used in the preparation of 2-Methyl-4,6-dichloro-5-aminopyrimidine, a key intermediate of moxonidine, a medication for hypertension (Huang Qi-lin, 2007).

Safety And Hazards

This compound should be handled with care as it may form combustible dust concentrations in air . It should be stored locked up and in a well-ventilated place . The safety data sheet (SDS) provides more detailed safety information .

properties

IUPAC Name

4,6-dichloro-2-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-2-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASNBYRKJXRFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333784
Record name 4,6-dichloro-2-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-ethylpyrimidine

CAS RN

1195-34-2
Record name 4,6-Dichloro-2-ethylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-dichloro-2-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-2-ethylpyrimidine
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-2-ethylpyrimidine
Reactant of Route 3
Reactant of Route 3
4,6-Dichloro-2-ethylpyrimidine
Reactant of Route 4
Reactant of Route 4
4,6-Dichloro-2-ethylpyrimidine
Reactant of Route 5
Reactant of Route 5
4,6-Dichloro-2-ethylpyrimidine
Reactant of Route 6
4,6-Dichloro-2-ethylpyrimidine

Citations

For This Compound
5
Citations
HC Van der Plas, B Haase, B Zuurdeeg… - Recueil des Travaux …, 1966 - Wiley Online Library
Reactions of 2‐methyl‐, 2‐ethyl‐, 2‐phenyl‐, 2,5‐ and 2,6‐dimethyl‐4‐chloropyrimidine with potassium amide in liquid ammonia have been investigated. Together with aminations …
Number of citations: 30 onlinelibrary.wiley.com
C Temple Jr, JA Montgomery - The Journal of Organic Chemistry, 1966 - ACS Publications
ItfHClX 1. V NaOBC dium hydroxideat room temperature. Compound 14 can be prepared in 8.8-13.5% yield from 1 and thiourea in ethanol, in ethanol containing either pyridine or …
Number of citations: 13 pubs.acs.org
E Detta, A Corcuera, A Urban, T Goldner… - Bioorganic & Medicinal …, 2023 - Elsevier
Small-molecule capsid assembly modulators (CAMs) have been recently recognized as promising antiviral agents for curing chronic hepatitis B virus (HBV) infection. A target-based in …
Number of citations: 3 www.sciencedirect.com
T Ohashi, Y Tanaka, Z Shiokawa, H Banno… - Bioorganic & medicinal …, 2015 - Elsevier
As we previously reported, N-methylpyrrolo[3,2-c]pyridine derivatives 1 (TAK-441) was discovered as a clinical candidate of hedgehog (Hh) signaling inhibitor by modification of the …
Number of citations: 5 www.sciencedirect.com
T Ohashi - JOURNAL OF SYNTHETIC …, 2017 - … CHEM JPN CHEMISTRY HALL, 1-5 …
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.